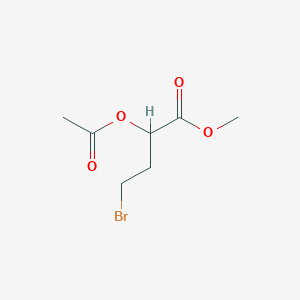

Methyl 2-Acetoxy-4-bromobutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-acetyloxy-4-bromobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO4/c1-5(9)12-6(3-4-8)7(10)11-2/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQUKPABBVICMBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CCBr)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 2-Acetoxy-4-bromobutanoate: Synthesis, Properties, and Applications

Executive Summary: Methyl 2-Acetoxy-4-bromobutanoate, identified by CAS number 76799-57-0, is a highly functionalized synthetic intermediate of significant interest to the pharmaceutical and fine chemical industries.[1][2] Its structure, featuring a reactive primary bromide and two distinct ester moieties, offers a versatile platform for constructing complex molecular architectures. This guide provides an in-depth analysis of its synthesis, physicochemical properties, characteristic reactivity, and strategic applications, with a focus on the underlying chemical principles that guide its use in research and development.

Introduction and Strategic Importance

This compound is a valuable bifunctional building block in modern organic synthesis. Its utility stems from the orthogonal reactivity of its functional groups. The primary alkyl bromide serves as an excellent electrophilic site, readily undergoing nucleophilic substitution reactions. Concurrently, the methyl ester and acetoxy groups can be selectively hydrolyzed or otherwise transformed under different conditions, enabling sequential modifications. This predictable reactivity makes it an ideal reagent for multi-step syntheses where precise control over molecular assembly is paramount, particularly in the development of novel therapeutic agents and specialized agrochemicals.[3]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application. While comprehensive experimental data for this compound is not broadly published, its properties can be reliably inferred from its structure and data from closely related analogues.

Key Identifiers and Properties

The fundamental identifiers and expected physical properties are summarized below. Data for related bromo-esters are provided for context and estimation.

| Property | Value | Source |

| CAS Number | 76799-57-0 | [1][2] |

| Molecular Formula | C₇H₁₁BrO₄ | [1][2][3] |

| Molecular Weight | 239.06 g/mol | [1][2][3] |

| Typical Purity | ≥95% | [2] |

| Appearance (Expected) | Clear, colorless to pale yellow liquid | Inferred from[4][5] |

| Boiling Point (Proxy) | 137-138 °C @ 50 mmHg (for Methyl 2-bromobutyrate) | |

| Density (Proxy) | ~1.573 g/mL @ 25 °C (for Methyl 2-bromobutyrate) | |

| Refractive Index (Proxy) | ~1.459 - 1.465 @ 20°C (for Methyl 4-bromobutyrate) | [5] |

Anticipated Spectroscopic Characterization

The structure of this compound allows for clear prediction of its spectral features, which are crucial for reaction monitoring and quality control.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the methyl ester protons (O-CH₃) around 3.7 ppm, a singlet for the acetoxy methyl protons (C(=O)-CH₃) around 2.1 ppm, a multiplet for the proton on the chiral center (CH-OAc) shifted downfield, and multiplets for the two methylene groups (-CH₂-CH₂Br), with the protons adjacent to the bromine atom being the most downfield of the two.

-

¹³C NMR: The carbon spectrum should reveal two carbonyl signals for the ester and acetoxy groups (typically 170-175 ppm), a signal for the carbon attached to the bromine atom (~30-35 ppm), and signals for the other aliphatic carbons and the two methyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by two strong C=O stretching absorptions corresponding to the methyl ester and acetoxy functionalities, expected in the range of 1735-1760 cm⁻¹. C-O stretching bands will also be prominent around 1000-1300 cm⁻¹.

Synthesis and Mechanistic Considerations

The most direct and reliable synthesis of this compound involves the selective nucleophilic substitution of a dibrominated precursor.

Primary Synthetic Route: Nucleophilic Acetoxylation

The preferred laboratory-scale synthesis proceeds from Methyl 2,4-dibromobutyrate via reaction with an acetate salt, such as sodium acetate.[6]

Mechanism: This transformation is a classic Sₙ2 (bimolecular nucleophilic substitution) reaction. The acetate anion acts as the nucleophile, attacking one of the carbon atoms bearing a bromine atom. The primary bromide at the C4 position is significantly more sterically accessible and thus more susceptible to Sₙ2 attack than the secondary bromide at the C2 position. This difference in reactivity allows for a selective mono-substitution, yielding the desired product with high regioselectivity. The choice of a polar aprotic solvent like DMF or DMSO is critical as it solvates the cation (e.g., Na⁺) while leaving the acetate anion relatively "bare," thereby maximizing its nucleophilicity and promoting a favorable reaction rate.

Caption: Sₙ2 synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield.

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add anhydrous sodium acetate (1.2 equivalents) to anhydrous dimethylformamide (DMF, approx. 5 mL per mmol of substrate).

-

Reaction Initiation: Stir the suspension and add Methyl 2,4-dibromobutyrate (1.0 equivalent) dropwise at room temperature.

-

Thermal Promotion: After the addition is complete, heat the reaction mixture to 60-70 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-6 hours).

-

Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether (or ethyl acetate).

-

Extraction: Extract the aqueous layer three times with the organic solvent. Combine the organic layers.

-

Washing: Wash the combined organic phase sequentially with water and then with a saturated sodium chloride (brine) solution to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure product.

Workflow for Synthesis and Purification

The following diagram outlines the logical flow of the experimental procedure.

Caption: Experimental workflow from reaction setup to final product.

Chemical Reactivity and Applications in Synthesis

The primary utility of this compound is as a versatile linker for introducing a four-carbon chain with latent functionality. The terminal bromide is the most common site for reaction.

Core Application: In drug development, building blocks like this are invaluable. For instance, a nucleophile, such as the nitrogen atom of an amine or a deprotonated phenol, can displace the bromide to form a new carbon-heteroatom bond. The resulting intermediate retains the two ester groups, which can then be manipulated. For example, both esters can be hydrolyzed under basic conditions to reveal a carboxylic acid and a primary alcohol, providing new handles for further chemical modification (e.g., amide coupling).

A relevant parallel is the use of Methyl 2-bromobutyrate in the synthesis of the anti-convulsant drug Levetiracetam.[7] Similarly, this compound could be used to synthesize more complex analogues, where the acetoxy group is either retained or converted to a hydroxyl group to modulate the compound's polarity and biological activity.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound [myskinrecipes.com]

- 4. echemi.com [echemi.com]

- 5. Methyl 4-bromobutyrate, 97% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. WO2004052818A1 - Method for preparing alkyl 2-bromoalkanoates - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 2-Acetoxy-4-bromobutanoate: Synthesis, Applications, and Core Chemical Principles

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Chemical Intermediate

Methyl 2-Acetoxy-4-bromobutanoate is a polyfunctional organic compound that serves as a valuable intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and life sciences sectors.[1] Its structure, featuring a methyl ester, an acetoxy group, and a primary alkyl bromide, provides multiple reaction sites for strategic chemical modifications. This guide offers an in-depth exploration of its chemical identity, synthesis, and potential applications, providing a technical resource for researchers and drug development professionals.

Core Identifiers and Physicochemical Properties

A clear identification of a chemical compound is paramount for reproducibility and safety in a research and development setting. The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| CAS Number | 76799-57-0 |

| Molecular Formula | C₇H₁₁BrO₄ |

| Molecular Weight | 239.06 g/mol |

| IUPAC Name | This compound |

| Synonyms | Methyl 2-acetoxy-4-bromobutyrate |

| Appearance | Colorless to yellow liquid[1] |

Synthesis of this compound: A Step-by-Step Approach with Mechanistic Insights

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve a high yield and purity. A common and logical pathway involves the conversion of a precursor, Methyl 2,4-dibromobutyrate, through a nucleophilic substitution reaction.

Step 1: Synthesis of the Precursor, Methyl 2,4-dibromobutyrate

The synthesis of the dibromo precursor can be achieved from readily available starting materials such as γ-butyrolactone. This involves a ring-opening reaction followed by esterification and bromination.

Step 2: Nucleophilic Substitution with Acetate

The key step in the synthesis of the target molecule is the selective substitution of one of the bromine atoms in Methyl 2,4-dibromobutyrate with an acetate group. This is typically achieved using a salt of acetic acid, such as sodium acetate.

The reaction proceeds via an SN2 mechanism, where the acetate anion acts as the nucleophile, attacking the electrophilic carbon atom bonded to the bromine. The choice of solvent and temperature is critical to favor the desired monosubstitution product and minimize side reactions.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

The following is a detailed, self-validating protocol for the synthesis of this compound from Methyl 2,4-dibromobutyrate.

Materials:

-

Methyl 2,4-dibromobutyrate

-

Sodium acetate, anhydrous

-

Glacial acetic acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2,4-dibromobutyrate in glacial acetic acid.

-

Addition of Nucleophile: Add anhydrous sodium acetate to the solution. The molar ratio of sodium acetate to the dibromoester should be carefully controlled to favor monosubstitution.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with diethyl ether.

-

Purification: Wash the combined organic extracts with saturated sodium bicarbonate solution to neutralize any remaining acetic acid, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Applications in Drug Development and Research

As a versatile building block, this compound holds potential in the synthesis of various pharmaceutical and biologically active molecules. Its utility stems from the presence of multiple functional groups that can be selectively manipulated.

Role as a Precursor for Heterocyclic Compounds

The primary alkyl bromide in this compound is a key functional group for the construction of nitrogen-containing heterocyclic rings, which are common scaffolds in many drug molecules. The reaction with various nitrogen-based nucleophiles, such as primary and secondary amines, can lead to the formation of substituted pyrrolidines, piperidines, and other important heterocyclic systems.

Caption: General scheme for the synthesis of N-heterocycles.

The acetoxy group at the 2-position can influence the stereochemical outcome of these reactions and can be hydrolyzed to a hydroxyl group, providing another point for further functionalization. This makes this compound a potentially valuable chiral building block for the asymmetric synthesis of complex drug targets.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is a combustible liquid and may cause skin and eye irritation.[2][3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for comprehensive safety and handling information.

Conclusion

This compound is a chemical intermediate with significant potential for applications in organic synthesis, particularly in the development of new pharmaceutical agents. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a valuable tool for the construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in a research and development setting.

References

Sources

"Methyl 2-Acetoxy-4-bromobutanoate" spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of Methyl 2-Acetoxy-4-bromobutanoate

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a functionalized aliphatic ester with the molecular formula C₇H₁₁BrO₄ and a molecular weight of 239.06 g/mol .[1] As a bifunctional molecule containing both an acetate ester and a terminal alkyl bromide, it serves as a valuable building block in organic synthesis. Its structure allows for selective reactions, making it a useful intermediate in the preparation of more complex molecules, such as gamma-amino acids and other biologically active compounds.[2]

This guide provides a predictive analysis of the spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By leveraging established principles of chemical spectroscopy and data from analogous structures, we will elucidate the characteristic spectral features that would definitively confirm the molecule's identity. This document is intended for researchers and drug development professionals who rely on spectral data for structural verification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis is based on the chemical environment of each nucleus, which influences its resonance frequency (chemical shift), the number of neighboring nuclei (multiplicity), and the relative number of nuclei (integration).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to exhibit five distinct signals, corresponding to the five non-equivalent proton environments in the molecule.

-

Structure and Proton Environments:

-

Detailed Prediction and Rationale:

-

Signal (a) - Methyl Ester Protons (-OCH₃): These three protons are expected to appear as a sharp singlet, as they have no adjacent protons to couple with. Located on a methyl group attached to an ester oxygen, they will be deshielded to approximately 3.7-3.8 ppm . Data for similar methyl esters, such as methyl 2-bromobutyrate, show this methyl group resonance around 3.78 ppm.[3]

-

Signal (b) - Methine Proton (-CH(OAc)-): This single proton is attached to a carbon bearing two electronegative oxygen atoms (from the acetate and the methyl ester). This strong deshielding effect will shift its signal significantly downfield to an estimated 5.0-5.2 ppm . It is adjacent to the two protons at position (c), so it will be split into a triplet (n+1 = 2+1 = 3).

-

Signal (c) - Methylene Protons (-CH₂-CH(OAc)-): These two protons are adjacent to the methine proton (b) and the methylene group (d). They will be split by the single proton at (b) and the two protons at (d), resulting in a complex multiplet. Their position, adjacent to a chiral center and a brominated carbon, will likely make them diastereotopic, further complicating the signal. The chemical shift is predicted to be in the range of 2.2-2.5 ppm .

-

Signal (d) - Methylene Protons (Br-CH₂-): These two protons are directly attached to a carbon bearing a bromine atom. The electronegativity of bromine will deshield them, placing their signal around 3.4-3.6 ppm . They are adjacent to the two protons at position (c), which will split the signal into a triplet (n+1 = 2+1 = 3). For comparison, the protons on the brominated carbon in ethyl 4-bromobutyrate appear at 3.47 ppm.[4]

-

Signal (e) - Acetate Methyl Protons (-COCH₃): The three protons of the acetate methyl group are isolated and will appear as a sharp singlet. Being attached to a carbonyl group, they are deshielded relative to a standard alkane, with an expected chemical shift around 2.1 ppm .

-

Table 1: Predicted ¹H NMR Data for this compound

| Signal Label | Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| (a) | -COOCH₃ | 3.7 - 3.8 | Singlet | 3H |

| (b) | -CH(OAc)- | 5.0 - 5.2 | Triplet | 1H |

| (c) | -CH₂-CH(OAc)- | 2.2 - 2.5 | Multiplet | 2H |

| (d) | Br-CH₂- | 3.4 - 3.6 | Triplet | 2H |

| (e) | -C(O)CH₃ | ~2.1 | Singlet | 3H |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, one for each unique carbon atom in the molecule.

-

Structure and Carbon Environments:

-

Detailed Prediction and Rationale:

-

C¹ & C⁶ (Carbonyl Carbons): The two ester carbonyl carbons are the most deshielded due to the double bond to oxygen and will appear far downfield. The methyl ester carbonyl (C¹) is typically around 170-172 ppm , while the acetate carbonyl (C⁶) will be in a similar region, perhaps slightly more shielded.

-

C² (Methine Carbon): This carbon is attached to two oxygen atoms, causing a significant downfield shift into the 68-72 ppm range.

-

C⁵ (Methyl Ester Carbon): The carbon of the methoxy group (-OCH₃) is deshielded by the attached oxygen and typically appears around 52-54 ppm .

-

C⁴ (Brominated Carbon): The carbon directly bonded to bromine (C-Br) will be shifted downfield due to the electronegativity of the halogen. Based on data for similar bromoalkanes, this signal is expected around 30-33 ppm .[5]

-

C³ (Methylene Carbon): This aliphatic carbon is predicted to appear around 33-36 ppm .

-

C⁷ (Acetate Methyl Carbon): The methyl carbon of the acetate group is relatively shielded and should appear at approximately 20-22 ppm .

-

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Label | Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| C¹ | -C(=O)O- | 170 - 172 |

| C⁶ | -OC(=O)- | 169 - 171 |

| C² | -CH(OAc)- | 68 - 72 |

| C⁵ | -OCH₃ | 52 - 54 |

| C³ | -CH₂- | 33 - 36 |

| C⁴ | Br-CH₂- | 30 - 33 |

| C⁷ | -C(O)CH₃ | 20 - 22 |

Standard Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is set to 0.00 ppm.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering 0-12 ppm, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Obtain the proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C. The spectral width should cover 0-220 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups within a molecule by detecting the vibrations of its chemical bonds.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by features characteristic of its two ester groups and the carbon-bromine bond.

-

C=O Stretching: The most prominent feature will be a strong, sharp absorption band corresponding to the C=O stretching of the two ester groups. This is expected in the range of 1735-1750 cm⁻¹ . The presence of two ester groups may lead to a broadened peak or two very closely spaced peaks.[6]

-

C-O Stretching: Two distinct C-O stretching bands are expected. The C-O single bond stretch of the ester linkage will result in a strong absorption between 1200-1250 cm⁻¹ .

-

C-H Stretching: Absorptions just below 3000 cm⁻¹ (typically 2850-2975 cm⁻¹ ) will correspond to the stretching vibrations of the sp³ hybridized C-H bonds in the methyl and methylene groups.[7]

-

C-Br Stretching: The C-Br bond vibration is found in the fingerprint region of the spectrum and is expected to produce a medium to strong absorption in the 550-650 cm⁻¹ range.[8]

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 2850 - 2975 | C(sp³)-H Stretch | Medium |

| 1735 - 1750 | C=O Ester Stretch | Strong, Sharp |

| 1200 - 1250 | C-O Ester Stretch | Strong |

| 550 - 650 | C-Br Stretch | Medium-Strong |

Standard Protocol for IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.

-

Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition: Lower the press and apply consistent pressure to ensure good contact. Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal after the measurement.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and structural fragments of a molecule. For this compound, Electron Ionization (EI) is a common technique.

Predicted Mass Spectrum (EI-MS)

-

Molecular Ion Peak (M⁺): The most critical feature will be the molecular ion peak. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the mass spectrum will exhibit two peaks of nearly equal intensity for the molecular ion.

-

M⁺: m/z = 238 (for C₇H₁₁⁷⁹BrO₄)

-

M+2⁺: m/z = 240 (for C₇H₁₁⁸¹BrO₄) The presence of this characteristic 1:1 doublet is a definitive indicator of a single bromine atom in the molecule.[9]

-

-

Key Fragmentation Pathways: Fragmentation will occur via the cleavage of the weakest bonds and the formation of the most stable carbocations or radical cations.

-

Loss of Methoxy Radical (•OCH₃): Cleavage of the methyl ester can lead to the loss of a methoxy radical (•OCH₃, 31 Da), resulting in a prominent acylium ion at m/z 207/209 .

-

Loss of Acetoxy Group: Cleavage of the C-O bond of the acetate group can result in the loss of an acetoxy radical (•OCOCH₃, 59 Da) or acetic acid (CH₃COOH, 60 Da), leading to fragments at m/z 179/181 .

-

Loss of Bromine Radical (•Br): Cleavage of the C-Br bond would result in the loss of a bromine radical (79/81 Da), producing a fragment at m/z 159 .

-

Base Peak: The base peak (most abundant fragment) is often a stable, non-brominated fragment. A likely candidate is the acylium ion [CH₃CO]⁺ at m/z 43 , formed from the acetate group.

-

Visualization of Fragmentation

The following diagram illustrates the primary predicted fragmentation pathways for this compound.

Caption: Predicted EI-MS fragmentation of this compound.

Table 4: Predicted Key Fragments in Mass Spectrum

| m/z Value | Proposed Fragment Identity | Notes |

| 238 / 240 | [C₇H₁₁BrO₄]⁺˙ | Molecular Ion (M⁺, M+2⁺) |

| 207 / 209 | [M - •OCH₃]⁺ | Loss of methoxy radical |

| 179 / 181 | [M - •OCOCH₃]⁺ | Loss of acetoxy radical |

| 159 | [M - •Br]⁺ | Loss of bromine radical |

| 43 | [CH₃CO]⁺ | Acetyl cation, likely base peak |

Standard Protocol for MS Data Acquisition (EI-MS)

-

Sample Introduction: Introduce a dilute solution of the compound (in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or through a Gas Chromatography (GC) inlet.

-

Ionization: Bombard the vaporized sample with high-energy electrons (~70 eV) in the ion source to induce ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting positively charged fragments into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Detect the separated ions to generate the mass spectrum.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined analysis of NMR, IR, and MS techniques. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework. The IR spectrum confirms the presence of the critical ester and alkyl bromide functional groups. Finally, mass spectrometry establishes the correct molecular weight and reveals a characteristic isotopic pattern for bromine, while its fragmentation pattern offers further structural corroboration. Together, these spectral fingerprints provide a robust and self-validating system for the unambiguous identification of the target molecule.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 107604, Methyl 4-bromobutyrate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 529302, Methyl butanoate, 3-acetoxy. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl 4-bromo-2-methylbutanoate. Retrieved from [Link]

-

Chemsrc. (n.d.). Methyl 2-bromobutyrate | CAS#:3196-15-4. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl 4-bromobutyrate in NIST WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 221165, Methyl 2-acetoxypropanoate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl methanoate. Retrieved from [Link]

-

Acta Crystallographica Section E. (2023). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2 H-chromen-4-yl-amino)-benzoate. Retrieved from [Link]

-

SpectraBase. (n.d.). METHYL 4-BROMO-2-AMINOBUTANOATE, HYDROCHLORIDE. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl propanoate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 2-bromobutane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). METHYL 2-BROMOBUTYRATE. Retrieved from [Link]

-

ResearchGate. (2021). Bromobenzoylation of Methyl α-D-Mannopyranoside: Synthesis and Spectral Characterization. Retrieved from [Link]

-

YouTube. (2023). 2023 Fall CHE 255 Exam 4 Structure Elucidation of Ethyl 4-bromobutyrate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-bromobutane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1-bromobutane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-bromobutane. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Methyl 2-bromobutanoate in NIST WebBook. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methylbutane. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. 2-Bromobutyric acid methyl ester(3196-15-4) 1H NMR spectrum [chemicalbook.com]

- 4. Ethyl 4-bromobutyrate(2969-81-5) 1H NMR spectrum [chemicalbook.com]

- 5. 13C nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of sec-butyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. m.youtube.com [m.youtube.com]

- 7. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. infrared spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. mass spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

"Methyl 2-Acetoxy-4-bromobutanoate" reactivity and stability studies

An In-depth Technical Guide to the Reactivity and Stability of Methyl 2-Acetoxy-4-bromobutanoate

Abstract: This guide provides a comprehensive technical analysis of this compound (CAS: 76799-57-0), a bifunctional chemical intermediate. Lacking extensive specific literature, this document synthesizes foundational principles of organic chemistry with industry-standard methodologies for stability assessment. We will explore the molecule's key reactive sites, predict its behavior with common reagents, and outline a robust framework for its stability characterization using forced degradation studies. This guide is intended for researchers, process chemists, and drug development professionals who utilize halogenated esters as synthetic building blocks.

Introduction to this compound

This compound is a versatile intermediate characterized by multiple functional groups that dictate its chemical behavior. Understanding its structural features is paramount to predicting its reactivity and ensuring its stability during use and storage.

Chemical Structure and Properties

The molecule contains three primary functional groups: a primary alkyl bromide, an acetate ester, and a methyl ester. Each presents a potential site for chemical transformation.

The primary bromide at the C4 position is a potent electrophilic site, while the two ester carbonyls are susceptible to nucleophilic acyl substitution, albeit under different conditions.

Key Reactive Sites

The molecule's reactivity is governed by three distinct centers. The interplay between these sites determines the outcome of a given chemical transformation. The choice of reagents and reaction conditions allows for selective manipulation of these sites.

Caption: Key reactive sites in this compound.

Predicted Reactivity Profile

The primary utility of this molecule in synthesis stems from the high reactivity of the carbon-bromine bond.

Nucleophilic Substitution at the C4-Position

The C4-Br bond is the most reactive site for nucleophilic attack. As a primary alkyl halide, it will readily undergo bimolecular nucleophilic substitution (Sₙ2) with a wide range of soft and hard nucleophiles.

Causality: The Sₙ2 mechanism is favored due to the unhindered nature of the primary carbon. This allows for backside attack by the nucleophile, leading to inversion of stereochemistry if the carbon were chiral. The reaction rate is sensitive to the nucleophile's strength, solvent polarity, and temperature. For instance, its synthesis from methyl 2,4-dibromobutanoate via reaction with sodium acetate highlights the susceptibility of a C-Br bond to substitution by a carboxylate nucleophile.[2]

Caption: Generalized Sₙ2 reaction pathway at the C4 position.

Hydrolytic Reactivity of Ester Groups

Both the methyl ester and the acetoxy group are susceptible to hydrolysis. This degradation pathway is highly dependent on pH.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to attack by water.[3] This process is typically slower than base-mediated hydrolysis.

-

Base-Mediated Hydrolysis (Saponification): This is an irreversible and generally faster process. A hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt and the corresponding alcohol. The acetoxy group will yield acetate, and the methyl ester will yield methanol.

Experimental Insight: When performing reactions with this substrate under basic conditions, it is crucial to use non-aqueous conditions or low temperatures if preservation of the ester groups is desired. If the goal is nucleophilic substitution at the C4-Br bond, using a non-basic nucleophile (e.g., sodium azide) in an aprotic solvent (e.g., DMF, DMSO) is the strategy of choice to minimize competing hydrolysis.

Framework for Stability Analysis

A comprehensive understanding of a molecule's stability is critical for determining appropriate storage conditions, predicting shelf-life, and identifying potential degradation products.[4] The industry-standard approach for this is a Forced Degradation Study .[5][6] These studies intentionally stress the molecule under harsh conditions to accelerate degradation.[3]

Objectives of a Forced Degradation Study

-

To identify likely degradation products and pathways.[5]

-

To elucidate the intrinsic stability of the molecule.[4]

-

To develop and validate a stability-indicating analytical method (typically HPLC).

-

To inform decisions on formulation, packaging, and storage conditions.[5]

A target degradation of 5-20% is generally considered optimal to ensure that secondary degradation is minimized while providing sufficient degradants for analysis.[7]

Recommended Stress Conditions

The following conditions are a standard starting point for a forced degradation study on this compound.[7]

| Stress Condition | Typical Reagents & Conditions | Potential Degradation Pathways for C₇H₁₁BrO₄ |

| Acid Hydrolysis | 0.1 M - 1 M HCl; Room Temp to 60°C | Hydrolysis of methyl ester and/or acetoxy group. |

| Base Hydrolysis | 0.01 M - 0.1 M NaOH; 0-25°C | Rapid hydrolysis (saponification) of both ester groups. |

| Oxidation | 3% - 30% H₂O₂; Room Temp | Oxidation is less likely given the functional groups, but should be tested. |

| Thermal | Dry Heat; 60°C - 80°C (or higher) | Potential for elimination (HBr loss) or other complex rearrangements. |

| Photolytic | ICH Q1B conditions; UV & Vis light | Potential for radical-based cleavage of the C-Br bond. |

Experimental Protocols

The following protocols serve as a template for a researcher to begin characterizing the stability of this compound.

Protocol: Forced Degradation Workflow

This workflow outlines the logical steps for conducting a comprehensive stability assessment.

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology for Hydrolytic Stability

-

Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a 50:50 acetonitrile:water mixture.[7]

-

Acid Stress:

-

To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

-

Incubate the solution in a sealed vial at 60°C.

-

Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

-

Immediately quench the reaction by neutralizing the aliquot with an equivalent amount of 0.1 M NaOH.

-

Dilute with mobile phase to an appropriate concentration for HPLC analysis.

-

-

Base Stress:

-

To 1 mL of the stock solution, add 1 mL of 0.02 M NaOH to achieve a final base concentration of 0.01 M.

-

Maintain the solution at room temperature (25°C). Rationale: Base hydrolysis is typically much faster, so elevated temperatures are often unnecessary.

-

Withdraw aliquots at earlier time points (e.g., 5, 15, 30, 60 minutes).

-

Immediately quench the reaction by neutralizing the aliquot with an equivalent amount of 0.01 M HCl.

-

Dilute with mobile phase for HPLC analysis.

-

-

Analysis: Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradation products.

Handling and Storage Recommendations

Based on the predicted reactivity and stability profile:

-

Storage: Store in a cool, dry, dark place under an inert atmosphere (e.g., Argon or Nitrogen). Refrigeration (2-8°C) is recommended to minimize potential degradation over time.

-

Handling: Avoid contact with moisture, strong bases, and strong oxidizing agents. Use in a well-ventilated fume hood. Due to its nature as an alkylating agent, appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.

Conclusion

This compound is a valuable synthetic intermediate whose utility is defined by the high reactivity of its primary alkyl bromide group. Its stability is primarily challenged by hydrolytic conditions, particularly in the presence of bases, which can readily cleave its two ester functionalities. A systematic investigation using forced degradation studies is essential for any project relying on this molecule to fully characterize its degradation profile and establish safe handling and storage protocols. The methodologies and predictive insights provided in this guide offer a robust starting point for such an investigation.

References

- Vertex AI Search. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.

- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.

- Science.gov. (n.d.). forced degradation study: Topics by Science.gov.

- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.

- Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development.

- ChemicalBook. (2025). METHYL 2,4-DIBROMOBUTYRATE | 29547-04-4.

- Chemsrc. (2025). Methyl 2-bromobutyrate | CAS#:3196-15-4.

- HANGZHOU LEAP CHEM CO., LTD. (n.d.). Buy this compound.

- Benchchem. (n.d.). This compound | 76799-57-0.

- AccelaChemBio. (n.d.). 76799-57-0,this compound.

- ChemicalBook. (n.d.). This compound synthesis.

Sources

- 1. 76799-57-0,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 4. science.gov [science.gov]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajrconline.org [ajrconline.org]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Navigating the Synthesis Maze: A Technical Guide to the Safe Handling of Methyl 2-Acetoxy-4-bromobutanoate

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis and drug development, the utility of complex intermediates is paramount. Methyl 2-acetoxy-4-bromobutanoate, a versatile building block, offers significant potential in the construction of novel molecular architectures. However, its chemical nature, characterized by the presence of a reactive bromine atom and an acetoxy group, necessitates a thorough understanding of its safety profile and handling requirements to ensure the well-being of laboratory personnel and the integrity of research.[1] This guide provides an in-depth technical overview of the safety, handling, and emergency procedures for this compound, drawing upon data from structurally similar brominated esters to establish a robust framework for its safe utilization.

Hazard Identification and Risk Assessment: A Proactive Approach

Anticipated Hazards:

Based on the safety data of related brominated esters, this compound is anticipated to present the following hazards:

-

Skin and Eye Irritation/Corrosion: Direct contact is likely to cause skin irritation and serious eye irritation.[2][3][4] Prolonged or repeated exposure may lead to more severe damage, including burns.[5][6][7]

-

Respiratory Tract Irritation: Inhalation of vapors or mists may cause respiratory irritation.[2][3]

-

Harmful if Swallowed or Inhaled: Ingestion and inhalation of significant quantities may be harmful.[8]

-

Combustibility: While not highly flammable, the compound is likely a combustible liquid.[2][6]

Risk Assessment Workflow:

A systematic risk assessment should be performed before commencing any work with this compound. This involves identifying potential exposure scenarios and implementing measures to mitigate the associated risks.

Caption: A logical workflow for conducting a risk assessment prior to handling this compound.

Safe Handling and Storage: The Foundation of Laboratory Safety

Adherence to strict handling and storage protocols is crucial to minimize exposure and prevent accidents.

Engineering Controls:

-

Chemical Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[9][10]

-

Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.[2][10]

Personal Protective Equipment (PPE):

A comprehensive PPE regimen is mandatory.[11]

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical splash goggles and a face shield.[12] Must be ANSI Z87.1 compliant.[13] | To protect against splashes and vapors, which can cause serious eye damage.[6] |

| Hand Protection | Chemically compatible gloves (e.g., nitrile).[12] Consult a glove compatibility chart. | To prevent skin contact, which can cause irritation or burns.[2][5] |

| Skin and Body Protection | A flame-resistant lab coat and closed-toe shoes.[13] | To protect against accidental spills and splashes. |

| Respiratory Protection | A NIOSH/MSHA approved respirator with an appropriate cartridge may be necessary for certain operations, such as large-scale transfers or in the event of a spill.[2][5] | To prevent respiratory tract irritation from vapors.[2] |

Handling Procedures:

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[5][10][14]

-

Keep containers tightly sealed to prevent leakage and contamination.[2][9]

Emergency Procedures: Preparedness and Response

Prompt and appropriate action is critical in the event of an emergency.

Spill Response:

In the case of a spill, the following steps should be taken:

-

Evacuate and Isolate: Immediately evacuate all non-essential personnel from the area and isolate the spill.[15]

-

Ventilate: Ensure the area is well-ventilated.

-

Personal Protection: Don appropriate PPE, including respiratory protection if necessary.[15]

-

Containment and Cleanup: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[14] A 5% solution of sodium thiosulfate can be used to neutralize residual bromine-containing compounds.[16]

-

Disposal: Collect the absorbed material and any contaminated items into a sealed, labeled container for disposal as hazardous waste.[10][14]

Caption: A stepwise guide for responding to a chemical spill of this compound.

First Aid Measures:

Immediate medical attention is crucial in case of exposure.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][9]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][6]

Toxicological and Reactivity Profile

Toxicological Information:

While specific toxicological data for this compound is limited, compounds in this class are generally considered to be harmful. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. Symptoms of overexposure may include headache, dizziness, and nausea.[5]

Reactivity and Stability:

-

Stability: The compound is expected to be stable under normal storage conditions.[2][5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[5]

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and hydrogen bromide.[7]

-

Reactivity: The presence of the bromine atom makes the compound susceptible to nucleophilic substitution reactions.[1]

Conclusion

This compound is a valuable synthetic intermediate that can be handled safely with the appropriate precautions. A thorough understanding of its potential hazards, coupled with the consistent implementation of robust safety protocols, is essential for protecting researchers and ensuring the successful advancement of scientific endeavors. By adopting a proactive approach to safety, the scientific community can continue to leverage the potential of this and other reactive compounds while maintaining the highest standards of laboratory safety.

References

-

ICL Group. (2016). BROMINE BROMINE - Safety Handbook. Retrieved from [Link]

-

BromAid. (n.d.). Section 2 GUIDANCE AT THE SCENE OF AN INCIDENT. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). How do technicians treat spilt mercury and bromine?. Retrieved from [Link]

-

Scribd. (n.d.). Standard Operating Procedure: Bromine. Retrieved from [Link]

-

Indian Chemical Council. (2019). Bromine Safety Handbook. Retrieved from [Link]

-

Thermo Fisher Scientific. (2021). SAFETY DATA SHEET - Methyl 2-bromobutyrate. Retrieved from [Link]

-

SynZeal. (n.d.). Safety Data Sheet - Methyl 4-Bromophenylacetate. Retrieved from [Link]

-

Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

-

Storemasta. (2023). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

-

Department of Chemistry and Biochemistry. (n.d.). Flame Resistant PPE. Retrieved from [Link]

-

GOV.UK. (n.d.). Incident management: brominated flame retardants. Retrieved from [Link]

-

Environmental Health & Safety. (2022). Common Personal Protective Equipment. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 95%+ Purity, C7H11BrO4, 1 gram. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-bromobutyrate. Retrieved from [Link]

-

LookChem. (2024). What is Methyl 2-Bromobutanoate (CAS 3196-15-4)? A Deep Dive. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. Methyl 4-bromobutyrate | C5H9BrO2 | CID 107604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 4-Bromobutyrate | 4897-84-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

- 8. synzeal.com [synzeal.com]

- 9. scribd.com [scribd.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. blog.storemasta.com.au [blog.storemasta.com.au]

- 12. safety.rochester.edu [safety.rochester.edu]

- 13. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.osu.edu]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. Section 2 GUIDANCE AT THE SCENE OF AN INCIDENT - BromAid [bromaid.net]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

The Versatile Building Block: A Technical Guide to Methyl 2-Acetoxy-4-bromobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and drug discovery, the demand for versatile and functionalized building blocks is perpetual. Methyl 2-acetoxy-4-bromobutanoate, a chiral α-acetoxy-γ-brominated ester, represents a potent synthon with significant potential for the construction of complex molecular architectures. Its bifunctional nature, possessing both a reactive primary bromide and an acetoxy group at the α-position to a methyl ester, opens avenues for sequential and regioselective modifications. This technical guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and applications of this compound, with a particular focus on its utility in the synthesis of novel amino acids and other bioactive molecules.

Physicochemical Properties and Spectroscopic Data

This compound (CAS 76799-57-0) is a key intermediate in organic synthesis.[1][2] The table below summarizes its fundamental physicochemical properties.

| Property | Value | Source |

| CAS Number | 76799-57-0 | [1][2] |

| Molecular Formula | C₇H₁₁BrO₄ | [3] |

| Molecular Weight | 239.06 g/mol | [2][3] |

| Purity | >95% | [3] |

| InChI Key | KQUKPABBVICMBZ-UHFFFAOYSA-N | [3] |

Spectroscopic Analysis

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.1-5.2 | dd | 1H | H-2 |

| ~3.75 | s | 3H | -OCH₃ |

| ~3.4-3.6 | m | 2H | H-4 |

| ~2.3-2.5 | m | 2H | H-3 |

| ~2.1 | s | 3H | -OCOCH₃ |

Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz):

| Chemical Shift (ppm) | Assignment |

| ~170 | Ester Carbonyl (-COOCH₃) |

| ~169 | Acetoxy Carbonyl (-OCOCH₃) |

| ~70 | C-2 |

| ~52 | -OCH₃ |

| ~30 | C-4 |

| ~28 | C-3 |

| ~21 | Acetoxy Methyl (-OCOCH₃) |

Predicted IR Spectrum (thin film):

| Wavenumber (cm⁻¹) | Functional Group |

| ~1750 (strong, sharp) | C=O stretch (ester and acetoxy) |

| ~1220 (strong) | C-O stretch (ester and acetoxy) |

| ~2950 | C-H stretch (aliphatic) |

| ~650 | C-Br stretch |

Mass Spectrum (EI): The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃), the acetoxy group (-OCOCH₃), and the bromine atom.

Synthesis of this compound

The primary route for the synthesis of this compound involves the nucleophilic substitution of a dibrominated precursor. This method offers a straightforward and efficient pathway to the target molecule.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

This protocol is based on the general method for the selective substitution of a primary bromide in the presence of a secondary bromide.

Materials:

-

Methyl 2,4-dibromobutyrate

-

Sodium acetate (anhydrous)

-

Dimethylformamide (DMF, anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of Methyl 2,4-dibromobutyrate (1.0 eq) in anhydrous DMF, add anhydrous sodium acetate (1.1 eq).

-

Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

-

Separate the layers and extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its two key functional groups. The primary bromide is an excellent electrophilic site for nucleophilic substitution, while the α-acetoxy ester can be manipulated under various conditions.

Nucleophilic Substitution at the C-4 Position

The C-4 bromine atom is susceptible to displacement by a wide range of nucleophiles, providing access to a diverse array of γ-substituted butanoates.

Caption: Nucleophilic substitution at the C-4 position.

Common Nucleophiles and Corresponding Products:

-

Azide (N₃⁻): Leads to the formation of methyl 4-azido-2-acetoxybutanoate, a precursor to γ-amino acids.

-

Cyanide (CN⁻): Yields methyl 2-acetoxy-5-cyanopentanoate, which can be hydrolyzed to a dicarboxylic acid.

-

Malonate Esters: Enables carbon chain extension.

-

Amines: Forms γ-amino esters, which are valuable in medicinal chemistry.

Precursor to Non-Proteinogenic Amino Acids

A significant application of this compound is in the synthesis of non-proteinogenic amino acids, which are crucial components in the development of peptide-based therapeutics and probes for chemical biology.[4][5][6][7] The synthesis of both linear and constrained amino acids is achievable.

Synthesis of a γ-Substituted Amino Acid Derivative:

The synthesis of γ-amino acid derivatives is a key application. For instance, derivatives of 4-(2-acetoxybenzoylamino) butyramide have been synthesized from GABA and show potential as antiepileptic agents.[8] (S)-(-)-4-Amino-2-hydroxybutyric acid is another important chiral amino acid with applications in neuroprotection and drug development.[9]

Sources

- 1. This compound | 76799-57-0 [m.chemicalbook.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. [Design, synthesis and activities of 4-(2-acetoxybenzoylamino) butyramide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to Methyl 2-Acetoxy-4-bromobutanoate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-acetoxy-4-bromobutanoate is a versatile bifunctional molecule that has carved a niche for itself as a valuable intermediate in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. Its structure, featuring a reactive bromine atom and an acetoxy group at the α-position to a methyl ester, allows for a range of selective chemical transformations. This guide provides a comprehensive overview of the discovery, historical context, synthesis, and key applications of this important chemical building block.

Historical Context and Discovery

The first documented synthesis of this compound appears in a 1981 publication in the Journal of Medicinal Chemistry by G. E. DuBois, G. A. Crosby, and R. A. Stephenson. The compound was developed not as an end-product, but as a crucial intermediate in a general synthetic route to the statine family of amino acids.

Statine and its analogues, such as phenylstatine, are unusual β-amino acids that are key components of potent enzyme inhibitors, including the naturally occurring pepsin inhibitor, pepstatin. The work by DuBois and his team was focused on creating a flexible and efficient pathway to these important pharmacophores. This compound served as a pivotal precursor, enabling the stereocontrolled introduction of the desired functionalities.

Synthesis of this compound

The primary and most cited method for the preparation of this compound involves a two-step process starting from the readily available γ-butyrolactone.

Part 1: Synthesis of the Precursor, Methyl 2,4-dibromobutanoate

The initial step is the conversion of γ-butyrolactone to Methyl 2,4-dibromobutanoate. This transformation is achieved through a bromination and esterification sequence.

Experimental Protocol:

-

Ring-opening and Bromination: γ-butyrolactone is treated with bromine in the presence of a phosphorus catalyst, such as red phosphorus or phosphorus tribromide. This reaction opens the lactone ring and introduces bromine atoms at both the α and γ positions.

-

Esterification: The resulting 2,4-dibromobutyryl bromide is then esterified, typically by the addition of methanol, to yield the desired Methyl 2,4-dibromobutanoate.

This precursor is a key intermediate and its successful synthesis is critical for the subsequent step.

Diagram: Synthesis of the precursor, Methyl 2,4-dibromobutanoate.

Part 2: Acetoxylation to Yield this compound

The second and final step is the selective displacement of the α-bromo substituent with an acetoxy group.

Experimental Protocol:

-

Nucleophilic Substitution: Methyl 2,4-dibromobutanoate is reacted with a source of acetate ions, typically sodium acetate or potassium acetate, in a suitable solvent.

-

Reaction Conditions: The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to facilitate the SN2 reaction. The temperature is controlled to ensure selective substitution at the more reactive α-position.

-

Work-up and Purification: Following the reaction, an aqueous work-up is performed to remove inorganic salts, and the crude product is purified by distillation under reduced pressure or by column chromatography to yield pure this compound.

Causality in Experimental Choices:

-

Choice of Acetate Source: Sodium or potassium acetate are used as they are inexpensive, readily available, and provide the acetate nucleophile.

-

Solvent Selection: Polar aprotic solvents like DMF or acetone are chosen because they solvate the cation (Na⁺ or K⁺) while leaving the acetate anion relatively free to act as a nucleophile, thus accelerating the SN2 reaction.

-

Temperature Control: Maintaining an appropriate temperature is crucial to favor the displacement of the α-bromide, which is activated by the adjacent ester group, over the less reactive primary bromide at the γ-position.

Diagram: Final acetoxylation step to yield the target compound.

Physicochemical and Spectroscopic Data

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | - Singlet for the acetate methyl protons (~2.1 ppm).- Singlet for the ester methyl protons (~3.7 ppm).- Multiplets for the methylene protons at C3 and C4.- A multiplet for the methine proton at C2. |

| ¹³C NMR | - Carbonyl carbons of the ester and acetate groups (~170 ppm).- Carbon of the C-Br bond (~30-40 ppm).- Carbon of the C-O (acetoxy) bond (~70 ppm).- Methyl carbons of the ester and acetate groups. |

| IR | - Strong C=O stretching vibrations for the ester and acetate groups (~1740 cm⁻¹).- C-O stretching vibrations.- C-Br stretching vibration. |

| Mass Spec | - Molecular ion peak and characteristic fragmentation patterns, including loss of the acetoxy group and bromine. |

Applications in Organic Synthesis

The primary application of this compound is as a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Synthesis of Statine Analogues

As established in its initial discovery, this compound is a key intermediate in the synthesis of phenylstatine and other related compounds. The synthetic utility lies in the sequential and stereocontrolled displacement of the bromo and acetoxy functionalities to introduce the desired amino and hydroxyl groups of the statine backbone.

The general strategy involves:

-

Displacement of the Bromide: The primary bromide is displaced by a nucleophile, which will ultimately become part of the side chain of the statine analogue. For example, in the synthesis of phenylstatine, a phenyl-containing nucleophile is used.

-

Manipulation of the Acetoxy Group: The acetoxy group can be hydrolyzed to a hydroxyl group.

-

Introduction of the Amino Group: The α-position can be further functionalized to introduce the amino group with the desired stereochemistry.

Diagram: Synthetic utility in the preparation of Statine analogues.

Conclusion

This compound, first reported in 1981 as an intermediate in the synthesis of statine analogues, remains a relevant and valuable tool for organic chemists. Its straightforward synthesis from γ-butyrolactone and its bifunctional nature allow for the controlled and sequential introduction of different functionalities. This makes it a key building block in the construction of complex molecular architectures, particularly in the field of medicinal chemistry for the development of enzyme inhibitors and other therapeutic agents. The foundational work by DuBois, Crosby, and Stephenson paved the way for its use and further exploration in the synthesis of biologically active compounds.

References

- DuBois, G. E., Crosby, G. A., & Stephenson, R. A. (1981). A general route to the statine family of amino acids. Synthesis of the protected derivatives of statine, 3-epi-statine, and phenylstatine. Journal of Medicinal Chemistry, 24(4), 408–412.

An In-depth Technical Guide to the Structural and Conformational Analysis of Methyl 2-Acetoxy-4-bromobutanoate

Abstract

Methyl 2-acetoxy-4-bromobutanoate is a functionalized ester of significant interest as a versatile building block in organic synthesis, particularly for the development of complex pharmaceutical intermediates. A comprehensive understanding of its three-dimensional structure and conformational preferences is paramount for predicting its reactivity and designing efficient synthetic pathways. This guide provides a detailed exploration of the analytical methodologies required for the complete structural elucidation and conformational assessment of this molecule. We will delve into the interpretation of spectroscopic data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, and discuss the principles of its conformational isomerism. This document is intended for researchers, chemists, and drug development professionals who require a deep, technical understanding of this important synthetic intermediate.

Chemical Identity and Physicochemical Properties

A precise identification of a chemical entity is the foundational step for any further analysis. The key identifiers and properties of this compound are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| Synonyms | Methyl 2-acetoxy-4-bromobutyrate | [1][2] |

| CAS Number | 76799-57-0 | [1][2] |

| Molecular Formula | C₇H₁₁BrO₄ | [2] |

| Molecular Weight | 239.06 g/mol | [2] |

Note: The molecular formula C₁₂H₁₅NO listed in one source appears to be an error, with C₇H₁₁BrO₄ being the correct formula based on the compound's name and structure.[1][2]

Structural Elucidation: A Multi-technique Spectroscopic Approach

The unambiguous determination of the covalent framework of this compound relies on the synergistic application of several spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, two distinct ester functionalities are expected to produce strong, characteristic absorptions.

Expected Key IR Absorptions:

-

C=O Stretch (Ester & Acetate): Two strong bands are anticipated in the region of 1735-1750 cm⁻¹ . The carbonyl of the methyl ester and the acetate group will have slightly different frequencies but may overlap.[3][4] Aliphatic esters typically show a strong C=O stretch in this range.[4]

-

C-O Stretch: Strong, and often broad, C-O stretching bands will appear in the fingerprint region, typically between 1000-1300 cm⁻¹ .[3][4][5] Acetate esters are known to show a characteristic high wavenumber C-C-O stretch around 1240 cm⁻¹.[5]

-

C-H Stretch (Aliphatic): Bands corresponding to sp³ C-H stretching will be observed just below 3000 cm⁻¹ .[3]

-

C-Br Stretch: A weaker absorption for the carbon-bromine bond is expected in the lower frequency region of the spectrum, typically between 500-600 cm⁻¹.

The presence of these bands provides immediate, confirmatory evidence for the ester and alkyl halide functionalities within the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure.

Expected Observations:

-

Molecular Ion (M⁺) Peak: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity.[6] For C₇H₁₁BrO₄, these peaks would be expected at m/z 238 (for ⁷⁹Br) and m/z 240 (for ⁸¹Br).

-

Key Fragmentation Patterns: Electron ionization (EI) would likely induce fragmentation through several pathways:

-

Loss of a bromine radical (•Br): This would lead to a cation at m/z 159.

-

Loss of the methoxy group (•OCH₃): Resulting in a fragment at m/z 207/209.

-

Loss of the acetoxy group (•OCOCH₃): Giving a fragment at m/z 179/181.

-

McLafferty rearrangement: If sterically feasible, this could lead to characteristic neutral losses.

-

Cleavage of the C-Br bond is a common fragmentation pathway for bromoalkanes.[7][8]

-

The distinct isotopic pattern of bromine is a powerful diagnostic tool for confirming the presence of a single bromine atom in the molecule and its fragments.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum will reveal the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. Based on the structure, we can predict the following signals:

Predicted ¹H NMR Data (in CDCl₃):

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -COOCH₃ | ~3.7-3.8 | Singlet | 3H | Protons of the methyl ester are in a unique environment and have no adjacent protons to couple with. |

| -OCOCH₃ | ~2.1 | Singlet | 3H | Acetate methyl protons are shielded and show no coupling. |

| H-2 | ~5.2-5.4 | Triplet (or dd) | 1H | This proton is deshielded by both the adjacent ester and acetoxy groups. It will be coupled to the two H-3 protons. |

| H-3 | ~2.2-2.4 | Multiplet | 2H | These diastereotopic protons are coupled to both H-2 and H-4, leading to a complex multiplet. |

| H-4 | ~3.4-3.6 | Triplet | 2H | These protons are adjacent to the electronegative bromine atom, causing a downfield shift. They are coupled to the H-3 protons. |

Note: These are predicted values. Actual spectra may vary. For comparison, the methoxy protons in methyl 4-bromobutyrate appear at ~3.68 ppm, and the protons adjacent to the bromine (H-4) appear at ~3.46 ppm.[10] The proton alpha to the bromine in methyl 2-bromobutanoate is observed at ~4.19 ppm.[11]

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. For this compound, all seven carbon atoms are chemically distinct and should produce seven signals.

Predicted ¹³C NMR Data (in CDCl₃):

| Carbon | Chemical Shift (δ, ppm) | Rationale |

| C=O (Ester) | ~170-172 | Carbonyl carbon of the methyl ester. |

| C=O (Acetate) | ~169-171 | Carbonyl carbon of the acetate group. |

| C-2 | ~68-72 | This carbon is bonded to two oxygen atoms, resulting in a significant downfield shift. |

| -COOCH₃ | ~52-54 | Methyl ester carbon. |

| C-3 | ~33-37 | Aliphatic methylene carbon. |

| C-4 | ~28-32 | This carbon is attached to bromine, causing a moderate downfield shift. For comparison, C4 in 2-bromobutane is at ~30 ppm.[12] |

| -OCOCH₃ | ~20-22 | Acetate methyl carbon. |

A systematic workflow ensures all data is integrated for a conclusive structural determination.

Caption: Workflow for structural elucidation.

Conformational Analysis

Conformational analysis examines the spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds.[13] For this compound, rotation around the C2-C3 bond is of primary interest as it dictates the relative positions of the bulky substituents and influences the molecule's overall shape and reactivity.

Newman Projections and Steric Hindrance

We can analyze the stability of the different rotamers by considering Newman projections looking down the C2-C3 bond. The most stable conformations will be those that minimize steric strain by placing the largest groups farther apart.[14][15]

The key interactions to consider are between the groups on C2 (-H, -OAc, -COOCH₃) and C3 (-H, -H, -CH₂Br). The order of steric bulk can be estimated as: -COOCH₃ > -CH₂Br > -OAc > -H.

The most stable conformations will be staggered, while the eclipsed conformations represent energy maxima.[15]

-

Anti-periplanar: The most stable conformer is likely the one where the two largest groups, the carbomethoxy group on C2 and the bromomethyl group on C3, are positioned 180° apart (anti).

-

Gauche: Staggered conformations where these large groups are 60° apart (gauche) will be slightly higher in energy due to steric interactions.[14]

-

Eclipsed: Eclipsed conformations, where the groups on C2 and C3 are aligned, are the least stable due to significant torsional and steric strain.[16]

Caption: Relative stability of rotamers.

Experimental Protocol for NMR Analysis

A detailed NMR analysis is crucial for both structural and conformational insights.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Ensure proper shimming to obtain high-resolution peaks.

-

Integrate all peaks to determine the relative proton ratios.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon signals. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Acquisition (for connectivity):

-

COSY (Correlation Spectroscopy): Run a COSY experiment to establish ¹H-¹H coupling correlations. Expect to see cross-peaks between H-2/H-3 and H-3/H-4.

-

HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate each proton with its directly attached carbon atom. This will definitively assign the carbon signals based on the proton assignments.

-

-

Data Processing and Interpretation:

-

Process all spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Assign all peaks based on chemical shifts, multiplicities, integrations, and 2D correlations.

-

Analyze the coupling constants (J-values), particularly ³J(H2-H3), which can provide information about the dihedral angle via the Karplus equation, offering experimental insight into the dominant conformation.

-

Conclusion

The structural and conformational analysis of this compound requires a coordinated, multi-technique approach. IR and MS provide rapid confirmation of functional groups and molecular weight, while a detailed analysis of 1D and 2D NMR spectra allows for the complete and unambiguous assignment of the molecule's constitution and connectivity. Furthermore, an understanding of fundamental steric principles allows for the prediction of its preferred three-dimensional shape, a critical factor for scientists utilizing this versatile intermediate in the design and synthesis of new chemical entities.

References

- AMERICAN ELEMENTS®. This compound. [Online] Available at: [Link] [Accessed: Jan. 17, 2026].

- CP Lab Safety. This compound, 95%+ Purity, C7H11BrO4, 1 gram. [Online] Available at: [Link] [Accessed: Jan. 17, 2026].

- Organic Spectroscopy International. (2015). Ester infrared spectra. [Online] Available at: [Link] [Accessed: Jan. 17, 2026].

- Doc Brown's Advanced Organic Chemistry. Mass spectrum of 1-bromo-2-methylpropane. [Online] Available at: [Link] [Accessed: Jan. 17, 2026].